![molecular formula C14H17N3OS B1331956 4-烯丙基-5-[(2,3-二甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇 CAS No. 669705-39-9](/img/structure/B1331956.png)

4-烯丙基-5-[(2,3-二甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

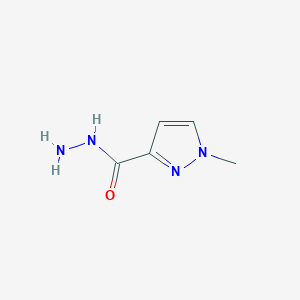

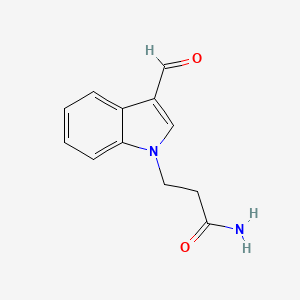

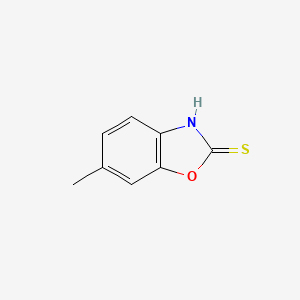

The synthesis of various 1,2,4-triazole derivatives has been explored in the provided papers. For instance, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione involved the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization to yield the thione . Similarly, the synthesis of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was achieved by treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde . These methods demonstrate the versatility of 1,2,4-triazole chemistry in synthesizing a wide range of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined by IR-NMR spectroscopy and X-ray diffraction, revealing its crystallization in the monoclinic space group . The molecular geometry, vibrational frequencies, and chemical shift values were calculated using Hartree-Fock and density functional methods, providing insights into the conformational flexibility and electronic properties of the molecule .

Chemical Reactions Analysis

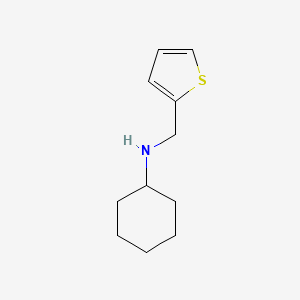

The reactivity of 1,2,4-triazole derivatives has been studied, with some compounds showing potential as biological inhibitors. For instance, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione was found to potentially inhibit cyclin-dependent kinase 5 enzyme . Additionally, the regioselectivity of alkylation reactions involving 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol was investigated using AM1 semiempirical calculations, demonstrating the influence of electronic structures on reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,2,4-triazole derivatives were extensively studied. For example, the vibrational frequencies and chemical shift values of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one were calculated and compared with experimental values, showing good agreement . The molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties were also analyzed, providing a comprehensive understanding of the electronic and thermodynamic stability of these compounds .

科学研究应用

防腐蚀

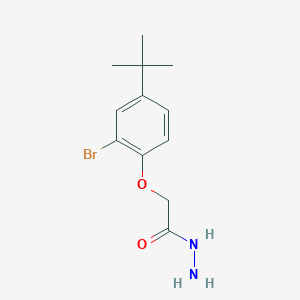

- 对轻钢腐蚀的保护:4-烯丙基-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇在酸性环境中对轻钢具有腐蚀抑制性能。它通过在钢表面形成保护膜来增加耐蚀性(Orhan et al., 2012)。

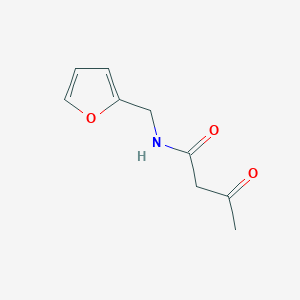

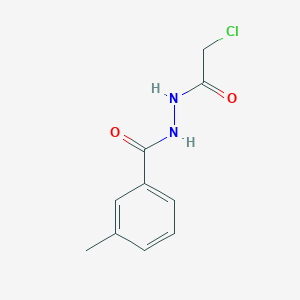

化学合成和修饰

- 席夫碱的合成:该化合物参与了席夫碱的合成,这在各种化学应用中具有价值(Mobinikhaledi et al., 2010)。

- 氨甲基化和氰基化:它用于氨甲基化和氰基化反应,表明其在化学修饰中的多功能性(Hakobyan et al., 2017)。

生物和药用应用

- DNA 甲基化抑制剂:4-烯丙基-5-[(2,3-二甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇的某些衍生物被发现可作为DNA甲基化抑制剂,暗示其在癌症研究和治疗中的潜在应用(Hovsepyan et al., 2018)。

电化学

- 电化学研究:类似硫代三唑的电化学行为已被研究,这可以为4-烯丙基-5-[(2,3-二甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇在电化学和腐蚀科学中的应用提供信息(Fotouhi et al., 2002)。

安全和危害

The compound has been assigned the hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . A Material Safety Data Sheet (MSDS) should be consulted for detailed safety and handling information .

属性

IUPAC Name |

3-[(2,3-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-8-17-13(15-16-14(17)19)9-18-12-7-5-6-10(2)11(12)3/h4-7H,1,8-9H2,2-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBCLXPJKNCSSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=NNC(=S)N2CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360243 |

Source

|

| Record name | 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669705-39-9 |

Source

|

| Record name | 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

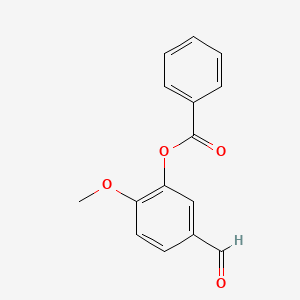

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)